6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]-7-one
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Overview
Description
6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran]-7-one is a complex organic compound that features a trifluoromethyl group attached to a spirocyclic azepane-benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran]-7-one typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by the introduction of the azepane ring and the trifluoromethyl group. Key steps may involve:
Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.
Spirocyclization: Introduction of the azepane ring via spirocyclization reactions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and azepane moieties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran]-7-one has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features and biological activity.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran]-7-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially modulating their activity. The benzofuran and azepane moieties may interact with hydrophobic pockets within the target molecules, influencing their function and signaling pathways .
Comparison with Similar Compounds
6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4-piperidine]: Similar spirocyclic structure with a piperidine ring instead of azepane.
Trifluoromethyl-substituted benzofurans: Compounds with similar trifluoromethyl and benzofuran moieties but different substituents.
Uniqueness: 6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran]-7-one is unique due to its specific combination of a trifluoromethyl group, azepane ring, and benzofuran core. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14F3NO2 |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
6-(trifluoromethyl)spiro[2H-1-benzofuran-3,5'-azepane]-2'-one |
InChI |
InChI=1S/C14H14F3NO2/c15-14(16,17)9-1-2-10-11(7-9)20-8-13(10)4-3-12(19)18-6-5-13/h1-2,7H,3-6,8H2,(H,18,19) |
InChI Key |
YQKUJPPVRRZMEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1=O)COC3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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